Neoaureothin

Beschreibung

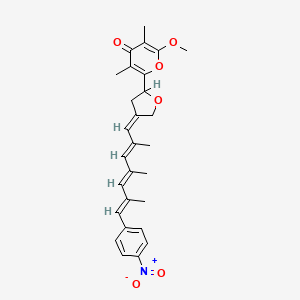

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MNOZRKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043872 | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | Spectinabilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spectinabilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spectinabilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Therapeutic Potential of Neoaureothin from Streptomyces orinoci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a rare nitroaryl-containing polyketide, is a secondary metabolite produced by the actinomycete Streptomyces orinoci. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and biological activities of Neoaureothin. Detailed experimental protocols for key assays and methodologies are presented, along with a comprehensive analysis of its biosynthetic pathway. Quantitative data, where available, has been summarized to facilitate comparative analysis. This document aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of the clinically used antibiotics. Neoaureothin, also known as spectinabilin, is a notable polyketide metabolite isolated from Streptomyces orinoci. It shares a structural similarity with aureothin (B1665325), produced by Streptomyces thioluteus, with the primary difference being the length of the polyene backbone. Neoaureothin has garnered significant interest due to its potent biological activities, which include anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal effects. This guide delves into the technical aspects of Neoaureothin, from its genetic blueprint to its potential therapeutic applications.

Biosynthesis of Neoaureothin

The biosynthesis of Neoaureothin in Streptomyces orinoci is orchestrated by a large, ~39 kb biosynthetic gene cluster (BGC), designated as the 'nor' cluster (GenBank Accession: AM778535). This cluster encodes a non-colinear Type I polyketide synthase (PKS) system, which deviates from the canonical linear assembly of polyketide chains.

The 'nor' Biosynthetic Gene Cluster

The 'nor' BGC is comprised of a series of open reading frames (ORFs) that encode the enzymatic machinery required for Neoaureothin synthesis. A key feature of this cluster is the presence of six PKS modules, two more than the corresponding 'aur' cluster for aureothin biosynthesis, which accounts for the extended polyketide chain of Neoaureothin.

Table 1: Key ORFs in the Neoaureothin ('nor') Biosynthetic Gene Cluster

| Gene | Proposed Function |

| norA | Polyketide Synthase (iterative module) |

| norB | Polyketide Synthase |

| norC | Polyketide Synthase |

| norD | ABC transporter |

| norE | Thioesterase |

| norF | p-aminobenzoate N-oxygenase |

| norG | Acyl-CoA synthetase |

| norH | P450 monooxygenase |

| norI | O-methyltransferase |

| norJ | Transcriptional regulator |

Biosynthetic Pathway

The biosynthesis of Neoaureothin commences with the shikimate pathway, leading to the formation of the starter unit, p-nitrobenzoic acid (PNBA). This is followed by the assembly of the heptaketide backbone by the non-colinear Type I PKS system. A notable characteristic of this pathway is the iterative use of the initial PKS module, NorA. The final steps involve tailoring reactions, including oxidation and methylation, catalyzed by a P450 monooxygenase and an O-methyltransferase, respectively.

Fermentation and Isolation

The production of Neoaureothin from Streptomyces orinoci can be achieved through submerged fermentation. While specific production titers for the wild-type strain are not widely reported in the literature, heterologous expression in hosts like Streptomyces coelicolor has been explored to enhance yields, with productivity increases of up to 4-fold being reported.

Experimental Protocol: Fermentation

-

Seed Culture Preparation: Inoculate a single colony of S. orinoci into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptic soy broth). Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.

-

Production Culture: Inoculate a production medium with the seed culture at a 1-5% (v/v) ratio. For shake-flask cultures, incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days. For larger-scale fermentation, maintain the temperature at 28-30°C with controlled pH (around 7.0) and dissolved oxygen levels.

-

Monitoring: Periodically monitor Neoaureothin production by extracting a small sample and analyzing it via High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Isolation and Purification

The isolation and purification of Neoaureothin from fermentation broth involves a multi-step process to separate it from other metabolites and cellular components.

-

Solvent Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract both the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic layers and concentrate under reduced pressure to obtain the crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.

-

Preparative HPLC: Further purify the Neoaureothin-containing fractions using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

-

Characterization: Confirm the identity and purity of the isolated Neoaureothin using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.

Biological Activities and Mechanism of Action

Neoaureothin exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug discovery.

Anticancer Activity

Table 2: Cytotoxic Activity of Neoaureothin and Related Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 Value |

| Neoaureothin | Data not widely available | Cytotoxicity Assay | - |

| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM |

Note: Data for Neoaureothin is limited. Alloaureothin is an isomer of aureothin.

Antimicrobial Activity

Neoaureothin is reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microbial strains are not widely published.

Table 3: Antimicrobial Activity of Neoaureothin

| Compound | Microbial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) |

| Neoaureothin | Data not widely available | Broth Microdilution | - |

Anti-HIV Activity

Neoaureothin has been identified as a potent inhibitor of HIV replication. Its mechanism of action is distinct from currently approved antiretroviral drugs, involving the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of the virion.

Table 4: Anti-HIV Activity of a Potent Aureothin Derivative (Compound #7)

| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |

| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM |

Note: This data is for a highly potent synthetic derivative of aureothin, which is structurally related to Neoaureothin.

Experimental Protocols for Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Neoaureothin for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of Neoaureothin in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of Neoaureothin at which no visible growth of the microorganism is observed.

This cell-based assay quantifies the inhibition of HIV replication.

-

Cell Seeding: Seed LC5-RIC reporter cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of Neoaureothin to the wells, followed by the addition of a known amount of HIV-1.

-

Incubation: Incubate the plate for 48 hours.

-

Reporter Gene Measurement: Measure the expression of the DsRed1 reporter gene using a fluorescence plate reader. The IC50 value is the concentration of the compound that inhibits HIV replication by 50%.

Conclusion and Future Perspectives

Neoaureothin from Streptomyces orinoci is a promising natural product with a unique chemical structure and a diverse range of biological activities. The elucidation of its non-colinear PKS biosynthetic pathway provides exciting opportunities for biosynthetic engineering to generate novel analogs with improved therapeutic properties. While preliminary studies have highlighted its potential as an anticancer and anti-HIV agent, further research is required to fully characterize its pharmacological profile, including more extensive quantitative bioactivity studies and in-depth investigations into its mechanisms of action. The development of more efficient fermentation and purification protocols will also be crucial for the sustainable supply of this valuable compound for preclinical and clinical development. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of Neoaureothin.

Neoaureothin: An In-Depth Technical Guide to a Novel Aureothin-Class Polyketide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a member of the aureothin (B1665325) class of polyketides, a family of bioactive natural products produced by Streptomyces species.[1] Characterized by a rare nitroaryl moiety, neoaureothin is structurally distinguished from its close analog, aureothin, by an extended polyene backbone.[1] This structural variation contributes to a distinct profile of biological activities, including potent anti-HIV, anticancer, nematicidal, and antimicrobial properties, positioning neoaureothin as a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of neoaureothin, detailing its biosynthesis, biological activities with quantitative data, and key experimental protocols.

Chemical Structure and Properties

-

Chemical Formula: C₂₈H₃₁NO₆

-

Molar Mass: 477.5 g/mol

-

Core Structure: A γ-pyrone ring linked to a tetrahydrofuran (B95107) moiety and a substituted polyene chain with a terminal p-nitrophenyl group.

Biosynthesis

The biosynthesis of neoaureothin is governed by a large, approximately 39 kb, Type I polyketide synthase (PKS) gene cluster, designated as the 'nor' cluster.[1] This cluster orchestrates a non-colinear biosynthetic assembly, where individual PKS modules are utilized in an iterative fashion, a notable deviation from the canonical co-linearity rule in polyketide synthesis.[1] The biosynthesis initiates with the formation of a p-nitrobenzoic acid (pNBA) starter unit, which is then loaded onto the PKS assembly line for sequential chain elongation.[1]

Data Presentation: Biosynthetic Gene Clusters

| Feature | Neoaureothin ('nor') Gene Cluster | Aureothin ('aur') Gene Cluster |

| Producing Organism | Streptomyces orinoci | Streptomyces thioluteus |

| Size of BGC | ~39 kb | ~27 kb |

| Number of PKS Modules | 6 | 4 |

| Polyketide Chain Length | Heptaketide | Pentaketide |

| Starter Unit | p-Nitrobenzoic Acid (pNBA) | p-Nitrobenzoic Acid (pNBA) |

| PKS Type | Type I, Non-colinear, Iterative | Type I, Non-colinear, Iterative |

Mandatory Visualization: Neoaureothin Biosynthetic Pathway

Biological Activities and Mechanism of Action

Neoaureothin exhibits a broad spectrum of biological activities, with its anticancer and nematicidal properties being the most extensively studied.

Anticancer Activity

Neoaureothin has demonstrated significant cytotoxic effects against various human cancer cell lines. Its mechanism of action in hepatocellular carcinoma cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.

Data Presentation: Anticancer Activity of Neoaureothin (Spectinabilin)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 37.2 |

| SMMC7721 | Hepatocellular Carcinoma | 18.7 ± 3.1 |

| A549 | Lung Carcinoma | 34.3 |

| HCT116 | Colorectal Carcinoma | 47.0 |

Mandatory Visualization: Neoaureothin's Effect on the PI3K/AKT Signaling Pathway

Nematicidal Activity

Neoaureothin has shown potent nematicidal activity against various nematodes, including the model organism Caenorhabditis elegans and the plant-parasitic nematode Meloidogyne incognita.[2] Its mode of action appears to be distinct from currently used nematicides, suggesting its potential as a novel agent for pest control.[2]

Data Presentation: Nematicidal Activity of Neoaureothin (Spectinabilin)

| Nematode Species | Life Stage | Exposure Time (hours) | IC₅₀ (µg/mL) |

| Caenorhabditis elegans | L1 larvae | 24 | 2.948[2] |

| Meloidogyne incognita | J2 larvae | 72 | Not Reported |

Antibacterial and Antifungal Activity

Experimental Protocols

Isolation and Purification of Neoaureothin from Streptomyces sp.

This protocol outlines a general procedure for the isolation and purification of neoaureothin.

-

Fermentation:

-

Inoculate a suitable production medium with a seed culture of a neoaureothin-producing Streptomyces strain.

-

Incubate the culture in a shaker at 28-30°C for 5-7 days.

-

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing neoaureothin.

-

Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol/water gradient).

-

-

Characterization:

-

Confirm the identity and purity of the isolated neoaureothin using analytical techniques such as LC-MS and NMR.

-

Mandatory Visualization: Neoaureothin Isolation Workflow

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of neoaureothin (typically in a logarithmic series) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

In Vitro Nematicidal Bioassay

-

Nematode Preparation:

-

Prepare a suspension of synchronized L1 or J2 stage nematodes in a suitable buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the nematode suspension and different concentrations of neoaureothin.

-

Include a negative control (solvent) and a positive control (a known nematicide).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25°C) for 24-72 hours.

-

-

Mortality Assessment:

-

Count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration and determine the IC₅₀ or LC₅₀ value.

-

Antibacterial/Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test bacterium or fungus in a suitable broth.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of neoaureothin in a 96-well plate containing the appropriate growth medium.

-

-

Inoculation:

-

Add the microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of neoaureothin that completely inhibits visible growth of the microorganism.

-

Conclusion

Neoaureothin is a fascinating polyketide with a unique biosynthetic origin and a compelling range of biological activities. Its potent anticancer and nematicidal effects, coupled with a novel mechanism of action, underscore its potential as a lead compound for the development of new therapeutic agents and agrochemicals. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this remarkable natural product.

References

The Neoaureothin (nor) Biosynthetic Gene Cluster

An In-depth Technical Guide to the Neoaureothin (B8089337) Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the biosynthesis of neoaureothin (also known as spectinabilin), a rare nitroaryl-substituted polyketide produced by Streptomyces orinoci.[1][2] Neoaureothin and its structural analog, aureothin (B1665325), are of significant interest due to their unique chemical structures and biological activities. This document details the genetic architecture of the neoaureothin biosynthetic gene cluster (BGC), elucidates its non-colinear and iterative polyketide synthase (PKS) pathway, summarizes key quantitative data, and provides detailed experimental protocols for its study.

The biosynthesis of neoaureothin is directed by a ~39 kb Type I polyketide synthase gene cluster, designated nor.[1][2][3] This cluster is remarkably similar to the aureothin (aur) BGC from Streptomyces thioluteus.[2] The primary distinction between the two is the presence of additional PKS modules in the nor cluster, which accounts for the longer polyene chain in neoaureothin compared to aureothin.[4] Both gene clusters are characterized by a non-colinear arrangement of PKS modules, a deviation from the canonical assembly-line logic of polyketide synthesis.[1][4]

Caption: Organization of the neoaureothin biosynthetic gene cluster (nor).

Quantitative Data: A Comparative Analysis

The structural differences between neoaureothin and aureothin originate from distinct genetic blueprints. A comparative analysis of their respective BGCs highlights the key quantitative differences that dictate the final polyketide structure.

| Feature | Neoaureothin (nor) BGC | Aureothin (aur) BGC | Reference |

| Producing Organism | Streptomyces orinoci | Streptomyces thioluteus | [4] |

| Size of BGC | ~39 kb | ~27 kb | [4] |

| GenBank Accession | AM778535 | AJ575648 | [4] |

| PKS Type | Type I, Non-colinear, Iterative | Type I, Non-colinear, Iterative | [4] |

| Number of PKS Modules | 6 | 4 | [4] |

| Polyketide Chain Length | Heptaketide | Pentaketide | [4] |

| Starter Unit | p-Nitrobenzoic Acid (PNBA) | p-Nitrobenzoic Acid (PNBA) | [4] |

The Non-Colinear Biosynthesis Pathway

The biosynthesis of neoaureothin breaks with the principle of colinearity typically observed in Type I PKS systems.[1] The pathway initiates with the starter unit p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway.[4] The polyketide backbone is then assembled by a multi-modular PKS. A key feature of this system is the iterative use of the first PKS module, NorA, which catalyzes two separate chain elongation steps.[1][2] This iterative function is a critical departure from the standard model where each module is used only once per molecule synthesized.[2]

References

An In-Depth Technical Guide to the Natural Sources of Spectinabilin (Neoaureothin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of spectinabilin (also known as neoaureothin), a nitrophenyl-substituted polyketide with a range of promising biological activities, including anticancer, antibiotic, and nematicidal properties. This document details the primary microbial producers, quantitative production data, detailed experimental protocols for isolation and purification, and an exploration of its biosynthetic pathway.

Natural Sources of Spectinabilin

Spectinabilin is a secondary metabolite predominantly produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.

Primary Producing Microorganisms

The most well-documented producers of spectinabilin belong to the Streptomyces genus. Key species identified as natural sources include:

-

Streptomyces spectabilis : This species was the first from which spectinabilin was isolated and characterized.[1]

-

Streptomyces sp. AN091965 : This strain has been identified as a particularly high-yield producer of spectinabilin.[2][3]

-

Streptomyces sp. DT10 : Isolated from wild moss, this strain has also been shown to produce spectinabilin with potent nematicidal activity.[1]

-

Streptomyces orinoci

-

Streptomyces lasiicapitis

-

Streptomyces purpurascens

-

Streptomyces coeruleorubidus

-

Streptomyces lavendofoliae

Quantitative Production of Spectinabilin

The production yield of spectinabilin can vary significantly depending on the producing strain and the cultivation conditions. The following table summarizes reported yields from various Streptomyces species.

| Producing Strain | Culture Conditions | Spectinabilin Yield | Reference |

| Streptomyces sp. AN091965 | Flask Culture | 37.6 ± 5.6 mg/L | [2] |

| Streptomyces sp. S-N87 (mutant of AN091965) | Flask Culture | 354.8 ± 7.8 mg/L | [2] |

| Streptomyces sp. S-N87 (mutant of AN091965) | 150 L Tank Fermentation | 2.27 g/L | [2] |

| Streptomyces spectabilis KCTC9218T | G.S.S. Medium | 18.4 ± 6.45 mg/L | [3] |

| Streptomyces sp. AN091965 | G.S.S. Medium | 213.89 ± 21.30 mg/L | [3] |

Physicochemical Properties of Spectinabilin

A summary of the key physicochemical properties of spectinabilin is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₃₁NO₆ |

| Molecular Weight | 477.55 g/mol |

| Appearance | Yellow powder |

| Solubility | Poor aqueous solubility. Soluble in organic solvents like ethyl acetate (B1210297), methanol, and DMSO. |

| Stability | Stable under standard laboratory conditions. pH-dependent stability, with degradation observed at alkaline pH. |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces species, and the subsequent extraction and purification of spectinabilin.

Cultivation of Streptomyces for Spectinabilin Production

The following protocol is a general guideline for the cultivation of Streptomyces species, such as S. spectabilis or S. sp. AN091965, for the production of spectinabilin. Optimization of media components and fermentation parameters may be required for specific strains.

Materials:

-

Selected Streptomyces strain

-

ISP2 Medium (per liter): 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, 20 g Agar (B569324) (for solid medium), pH adjusted to 7.2

-

G.S.S. Medium (per liter): Specific composition can be found in relevant literature, but generally contains sources of carbon, nitrogen, and trace elements.

-

Shaker incubator

-

Fermenter (for large-scale production)

Procedure:

-

Spore Suspension Preparation:

-

Grow the Streptomyces strain on ISP2 agar plates at 28°C for 7-10 days until sporulation is observed.

-

Scrape the spores from the agar surface and suspend them in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

-

-

Seed Culture:

-

Inoculate 50 mL of ISP2 broth in a 250 mL baffled flask with 1 mL of the spore suspension.

-

Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a larger volume of production medium (e.g., G.S.S. medium) with the seed culture (typically a 5-10% v/v inoculum).

-

For flask cultures, use baffled flasks to ensure adequate aeration and incubate at 28°C with shaking at 200 rpm for 7-14 days.

-

For fermenter cultivation, maintain the temperature at 28°C, and control pH and dissolved oxygen levels as optimized for the specific strain.

-

Extraction and Purification of Spectinabilin

The following protocol outlines the steps for extracting spectinabilin from the fermentation broth and purifying it to a high degree of homogeneity.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Methanol

-

Silica (B1680970) gel (for column chromatography)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing spectinabilin.

-

Pool the spectinabilin-containing fractions and evaporate the solvent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified sample from the silica gel chromatography step in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (e.g., a gradient of 50-90% acetonitrile). The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 360 nm) and collect the peak corresponding to spectinabilin.

-

Evaporate the solvent from the collected fraction to obtain pure spectinabilin.

-

Biosynthesis of Spectinabilin

The biosynthesis of spectinabilin proceeds via a type I polyketide synthase (PKS) pathway. The genetic blueprint for this pathway is encoded in the spectinabilin biosynthetic gene cluster (spn).

Spectinabilin Biosynthetic Gene Cluster

The spn gene cluster contains a set of genes encoding the enzymes responsible for the assembly of the spectinabilin molecule. Key genes and their putative functions are outlined below:

-

spnA, spnB, spnC : These genes encode the large, modular Type I polyketide synthases that are central to the elongation of the polyketide chain.

-

spnD, spnE : Putative regulatory genes involved in controlling the expression of the biosynthetic cluster.

-

spnF : Encodes a putative 4-amino-4-deoxychorismate lyase, involved in the synthesis of the p-aminobenzoate (PABA) starter unit.

-

spnG : Encodes a putative aminotransferase, also involved in PABA biosynthesis.

-

spnH : Encodes a putative 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from primary metabolism into the shikimate pathway for PABA synthesis.

-

spnI : Encodes a putative acyl-CoA ligase, responsible for activating the PABA starter unit.

-

spnJ : Encodes a putative p-aminobenzoate N-oxygenase, which is likely responsible for the formation of the nitro group.

-

spnK : Encodes a putative methyltransferase, responsible for the methylation steps in the polyketide chain.

-

spnL : Encodes a putative thioesterase, which likely catalyzes the release of the final spectinabilin product from the PKS complex.

Proposed Biosynthetic Pathway

The biosynthesis of spectinabilin is initiated with the formation of the p-nitrobenzoic acid starter unit, which is then loaded onto the PKS machinery. The polyketide chain is subsequently elongated through the sequential addition of extender units, primarily derived from methylmalonyl-CoA. A series of tailoring reactions, including reductions, dehydrations, and methylations, occur at each module of the PKS. Finally, the completed polyketide chain is released from the enzyme, likely through the action of a thioesterase, to yield the final spectinabilin molecule.

Visualizations

Experimental Workflow for Spectinabilin Isolation and Purification

Caption: Workflow for Spectinabilin Isolation.

Simplified Spectinabilin Biosynthetic Pathway

Caption: Biosynthesis of Spectinabilin.

References

- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole-genome sequencing and analysis of Streptomyces strains producing multiple antinematode drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Neoaureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a polyketide metabolite produced by various species of Streptomyces.[1] This compound, along with its close structural analog aureothin (B1665325), has garnered significant scientific interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1][2] Neoaureothin is characterized by a p-nitrobenzoyl starter unit and a polyene backbone, which is longer than that of aureothin, a structural distinction that influences its biological profile.[1] This document provides an in-depth technical overview of the known biological activities of neoaureothin, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Biological Activities

While research is ongoing, the following tables summarize the available quantitative data for the biological activities of neoaureothin and its closely related analogs. It is important to note that specific data for neoaureothin, particularly for its anticancer and antifungal effects, is limited in publicly available literature. Data for the related compound aureothin and its derivatives are included for comparative purposes.

Table 1: Anti-HIV Activity of Neoaureothin and Related Compounds

| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |

| Neoaureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 2.2 ± 0.06 nM | [2] |

| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | 5.3 ± 0.40 nM | [2] |

| Compound #7 (Aureothin Derivative) | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM | [3] |

Table 2: Cytotoxicity of Neoaureothin and Related Compounds

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [2] |

| Compound #7 (Aureothin Derivative) | Cytotoxicity | Not Specified | CC50 | > 10 µM | [2] |

| Alloaureothin | Cytotoxicity | HT1080 (Human Fibrosarcoma) | IC50 | 30 µM |

Table 3: Antifungal and Antibacterial Activity

| Compound | Activity | Fungal/Bacterial Strain | Assay Type | Parameter | Value | Reference |

| Neoaureothin | Antifungal | Not Specified | MIC | Data not available | [1] | |

| Neoaureothin | Antibacterial | Not Specified | MIC | Data not available | [1] |

Mechanisms of Action and Signaling Pathways

Anti-HIV Activity

The primary mechanism of action for neoaureothin's potent anti-HIV activity is distinct from many currently approved antiretroviral drugs.[3][4] It inhibits the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[3]

Anticancer Activity and Signaling Pathways

While direct studies on neoaureothin are limited, research on the structurally similar aureothin suggests a mechanism involving the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] A key molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3). Aureothin inhibits the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, ultimately causing mitochondrial membrane destabilization, cytochrome c release, and caspase activation.[1] It is hypothesized that neoaureothin shares this mechanism of action.[1]

Potential involvement of other signaling pathways such as NF-κB and MAPK has been suggested for investigation, but direct evidence of their modulation by neoaureothin is not yet available.

Antifungal Activity

The precise mechanism of antifungal action for neoaureothin has not been fully elucidated. However, common antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.[5][6][7][8][9]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[3]

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., HT1080, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of neoaureothin in culture medium. Replace the existing medium in the wells with the compound dilutions. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for 24-72 hours at 37°C.[4]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[4]

-

Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

-

Compound Dilution: Perform two-fold serial dilutions of neoaureothin in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[1]

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[1]

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is commonly used for screening anti-HIV compounds.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses HIV receptors (CD4, CXCR4, CCR5) and contains an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to luciferase production, which can be quantified.

Procedure:

-

Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of neoaureothin to the cells.

-

Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include virus and cell controls.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Luminescence Measurement: Remove the supernatant, add luciferase assay reagent to lyse the cells, and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.

Conclusion

Neoaureothin is a promising natural product with significant biological activities, most notably its potent and uniquely acting anti-HIV properties. While its anticancer and antifungal potential is evident from preliminary studies and by analogy to related compounds, further research is required to fully elucidate its mechanisms of action and to provide comprehensive quantitative data. The experimental protocols outlined in this guide offer a framework for the continued investigation of neoaureothin's therapeutic potential. Future studies should focus on confirming the hypothesized anticancer signaling pathways and identifying the specific molecular targets of its antifungal activity to advance its development as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Approaches for Efficient Antifungal Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Neoaureothin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product also known as spectinabilin, has emerged as a compound of significant interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1] This technical guide provides an in-depth overview of the current understanding of Neoaureothin's mechanism of action, compiling available quantitative data, detailing experimental protocols for key studies, and visualizing the implicated biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Anti-HIV Activity

The most well-characterized biological activity of Neoaureothin and its derivatives is the potent inhibition of Human Immunodeficiency Virus (HIV) replication.[1][2] The primary mechanism of action is distinct from all currently approved antiretroviral therapies.[2] Neoaureothin and its analogs inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[2][3]

While the precise molecular target responsible for this activity remains to be definitively identified, this unique mechanism presents a promising avenue for the development of novel anti-HIV therapeutics, particularly in the context of emerging drug resistance.[3]

Quantitative Bioactivity Data

Quantitative data for Neoaureothin is limited in publicly available literature. However, studies on closely related analogs, particularly the synthetic derivative designated as Compound #7 , provide valuable insights into the potential potency and safety profile of this class of molecules.

Table 1: Anti-HIV Activity of Aureothin (B1665325) and a Synthetic Derivative

| Compound | Assay | Cell Line | Virus Strain | Parameter | Value | Reference |

| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM | [2] |

| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | < 45 nM | [3][4] |

Table 2: Cytotoxicity Data

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM | [3] |

| Compound #7 | Cytotoxicity | Not Specified | CC50 | > 10 µM | [3] |

Table 3: Anticancer Activity of a Related Derivative

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM | [3] |

Signaling Pathways and Cellular Effects

Induction of Apoptosis

Studies on the structurally similar compound, Aureothin, suggest that its anticancer effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.[1] It is hypothesized that Neoaureothin may share a similar mechanism of action.[1] The investigation into whether Neoaureothin induces apoptosis is a key area of research to further elucidate its cytotoxic mechanisms.[5]

Below is a proposed signaling pathway for Neoaureothin-induced apoptosis.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating cellular responses to stress, viral infections, and inflammation. The potential of Neoaureothin to modulate these pathways has been proposed as a key area of investigation to understand its immunomodulatory and antiviral mechanisms.[5] However, direct experimental data detailing the effects of Neoaureothin on these pathways is currently limited.

The following diagram illustrates the potential points of intervention for Neoaureothin in these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Neoaureothin and its analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.[4]

-

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]

-

Materials:

-

Target cells (e.g., TZM-bl, MT-4, or PBMCs)

-

Cell culture medium

-

Neoaureothin (dissolved in DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and incubate overnight.

-

Prepare serial dilutions of Neoaureothin in cell culture medium. The final DMSO concentration should be below 0.1%.

-

Remove the old medium from the cells and add the diluted Neoaureothin solutions.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[4]

-

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)

This cell-based assay is used to screen for anti-HIV compounds and determine their inhibitory concentration (e.g., IC50 or IC90).

-

Principle: The LC5-RIC cell line is a human T-cell line engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection. Inhibition of HIV replication results in a decrease in fluorescence.[3]

-

Materials:

-

LC5-RIC cells

-

Cell culture medium

-

HIV-1 virus stock

-

Neoaureothin (dissolved in DMSO)

-

96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed LC5-RIC cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of Neoaureothin in cell culture medium.

-

Add the diluted compounds to the respective wells.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Measure the fluorescence intensity of the DsRed1 reporter protein using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 or IC90 value.[3]

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of Neoaureothin on signaling pathways like NF-κB and MAPK.[5]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Materials:

-

Treated and untreated cells (e.g., PBMCs)

-

RIPA buffer

-

BCA assay kit for protein quantification

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific to target proteins (e.g., phospho-IKK, phospho-p65, phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment with Neoaureothin, harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

-

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for in vitro anti-HIV drug screening and a structure-activity relationship (SAR) study.

Conclusion and Future Directions

Neoaureothin represents a promising natural product scaffold for the development of novel therapeutics. Its unique anti-HIV mechanism of action, coupled with potential anticancer and antifungal activities, warrants further investigation. Key future research directions should focus on:

-

Target Identification: Elucidating the precise molecular target(s) of Neoaureothin is crucial for a complete understanding of its mechanism of action and for rational drug design.

-

Signaling Pathway Analysis: Comprehensive studies are needed to confirm and detail the effects of Neoaureothin on the NF-κB, MAPK, and apoptosis signaling pathways.

-

Quantitative Analysis: More extensive quantitative data, including IC50 and MIC values for Neoaureothin itself across a range of cancer cell lines and fungal species, is required to fully assess its therapeutic potential.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of Neoaureothin and its optimized derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Neoaureothin's therapeutic potential. The continued investigation of this fascinating natural product holds the promise of delivering novel and effective treatments for a range of diseases.

References

- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aureothin | 2825-00-5 | AA181110 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Iteration as programmed event during polyketide assembly; molecular analysis of the aureothin biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectinabilin - Wikipedia [en.wikipedia.org]

Anti-HIV Activity of Neoaureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a promising scaffold for the development of novel anti-HIV therapeutics. Its unique mechanism of action, distinct from all currently approved antiretroviral drugs, offers a new avenue for combating HIV, including drug-resistant strains. This technical guide provides a comprehensive overview of the anti-HIV activity of Neoaureothin and its analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

The continuous evolution of HIV and the emergence of drug-resistant strains necessitate the discovery and development of antiretroviral agents with novel mechanisms of action. Neoaureothin and its related compounds have been identified as potent inhibitors of HIV replication.[1][2] The primary mode of action for this class of molecules is the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1] This late-phase inhibitory activity presents a significant advantage in the development of new combination therapies.

Quantitative Data on Anti-HIV Activity

While specific IC50 and CC50 values for Neoaureothin are not widely available in the public domain, data for the structurally similar natural product Aureothin and its highly potent synthetic derivative, Compound #7, provide valuable insights into the potential of this compound class.[1][3][4]

Table 1: Anti-HIV Activity of Aureothin and a Synthetic Derivative [1][3][4]

| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |

| Aureothin | HIV Replication Inhibition | LC5-RIC | Not Specified | IC50 | ~10 nM |

| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | < 45 nM |

Table 2: Cytotoxicity Data [3][5]

| Compound | Assay Type | Cell Line | Parameter | Value |

| Aureothin | Cytotoxicity | Not Specified | CC50 | ~2.27 µM |

| Compound #7 | Cytotoxicity | Not Specified | CC50 | > 10 µM |

IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)

Mechanism of Action

Neoaureothin and its analogs exhibit a novel anti-HIV mechanism by acting as late-phase inhibitors of the viral replication cycle.[6] Unlike many existing antiretrovirals that target early-stage events like reverse transcription or integration, these compounds do not inhibit these processes.[6] Instead, their primary function is to block the accumulation of essential HIV RNAs that code for structural proteins and the viral genome itself.[1][6] This disruption in the availability of viral RNA precursors leads to a significant reduction in the production of new, infectious virions.[6]

The precise molecular target of Neoaureothin is still under investigation. However, the known importance of G-quadruplex structures in the HIV life cycle, particularly within the Long Terminal Repeat (LTR) promoter region which regulates viral transcription, presents a plausible area for future research into Neoaureothin's detailed mechanism.[7][8] Stabilization of these G-quadruplex structures by small molecules has been shown to inhibit HIV-1 promoter activity and viral replication.[7][8]

Proposed mechanism of action for Neoaureothin.

Experimental Protocols

HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a standard method for screening anti-HIV compounds.

Principle: TZM-bl cells are an engineered HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to quantifiable luciferase production.[1]

Materials:

-

TZM-bl cells

-

Cell culture medium

-

HIV-1 virus stock

-

Neoaureothin (dissolved in DMSO)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of Neoaureothin in cell culture medium.

-

Remove the medium from the cells and add the diluted compounds.

-

Add a pre-titered amount of HIV-1 virus stock to each well. Include virus-only and cell-only controls.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

Remove the supernatant and add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration compared to the virus control to determine the IC50 value.[1]

Workflow for TZM-bl reporter gene assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Target cells (e.g., TZM-bl, MT-4, or PBMCs)

-

Cell culture medium

-

Neoaureothin (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate and incubate overnight.

-

Prepare serial dilutions of Neoaureothin in cell culture medium (final DMSO concentration should be <0.1%).[1]

-

Remove the old medium and add the diluted Neoaureothin solutions. Include untreated cell controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the supernatant.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control to determine the CC50 value.[1]

Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

Neoaureothin and its derivatives represent a promising new class of anti-HIV agents with a novel mechanism of action. The high potency and improved safety profile of synthetic analogs like Compound #7 underscore the therapeutic potential of this scaffold. Further research should focus on elucidating the precise molecular target of Neoaureothin, with a particular emphasis on its potential interaction with G-quadruplex structures within the HIV genome. Structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy and pharmacokinetic properties of this compound class, paving the way for the development of next-generation antiretroviral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aureothin-产品信息-Felix [felixbio.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective Recognition of a Single HIV-1 G-Quadruplex by Ultrafast Small-Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G-Quadruplex Forming Oligonucleotides as Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Neoaureothin: A Technical Guide on its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the antimalarial properties of Neoaureothin, a polyketide natural product. The document summarizes its in vitro activity, details relevant experimental protocols, and explores its potential mechanism of action.

Introduction

Neoaureothin, also known as Spectinabilin, is a secondary metabolite produced by the bacterium Streptomyces spectabilis[1][2]. It belongs to the γ-pyrone class of polyketides and possesses a distinctive chemical structure (C₂₈H₃₁NO₆) characterized by a complex polyene chain, a pyranone ring system, and a nitro-substituted phenyl group[2][3]. While Neoaureothin has been investigated for various biological activities, including antiviral and nematicidal effects, this guide focuses specifically on its potential as an antimalarial agent[2][3][4]. The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the exploration of novel compounds like Neoaureothin for the development of new therapeutic strategies against malaria[4].

Data Presentation: In Vitro Antimalarial Activity

Quantitative data on the antiplasmodial activity of Neoaureothin is limited in publicly available literature. However, a key study by Isaka et al. (2002) identified Neoaureothin as one of the principal antimalarial agents isolated from the fermentation broth of Streptomyces spectabilis BCC 4785. The study reported that Neoaureothin moderately inhibited the proliferation of the multidrug-resistant K1 strain of Plasmodium falciparum[2][4]. While a precise IC50 value for Neoaureothin was not specified in the available abstracts, the crude extract from which it was isolated showed a 50% inhibitory concentration (IC50) of 0.01 µg/ml[4]. For context, two other compounds isolated from the same extract, Metacycloprodigiosin and Bafilomycin A1, exhibited potent antimalarial activity[2][4].

Table 1: Summary of In Vitro Antiplasmodial Activity of Neoaureothin (Spectinabilin)

| Compound | Parasite Strain | Activity | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Neoaureothin (Spectinabilin) | Plasmodium falciparum K1 (multidrug-resistant) | Moderate Inhibition | Not specified in abstract | Not available | Not available | [2][4] |

| S. spectabilis BCC 4785 crude extract | Plasmodium falciparum K1 (multidrug-resistant) | Significant Activity | 0.01 µg/ml | Not available | Not available | [4] |

Experimental Protocols

Detailed experimental protocols for the specific studies on Neoaureothin's antimalarial activity are not fully available. However, based on standard methodologies for in vitro antiplasmodial and cytotoxicity testing, the following protocols represent a typical workflow for evaluating compounds like Neoaureothin.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., K1 or 3D7 strains) are maintained in human erythrocytes (O+ blood group) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.

-

Drug Preparation: Neoaureothin is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted Neoaureothin is added to wells containing the parasitized red blood cell culture (typically at 1-2% parasitemia and 2% hematocrit). Control wells containing parasitized cells with no drug (positive control for growth) and uninfected red blood cells (negative control) are also included.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing the fluorescent dye SYBR Green I. This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells to determine its cytotoxicity (CC50).

-

Cell Culture: A mammalian cell line (e.g., Vero, HEK293, or HepG2) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of Neoaureothin are added to the wells, and the plate is incubated for 48-72 hours.

-

MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 value is determined from the resulting dose-response curve.

Mandatory Visualization

Experimental Workflow

References

Nematicidal Effects of Neoaureothin: A Technical Guide

Introduction

Neoaureothin, also identified as spectinabilin, is a polyketide metabolite synthesized by particular species of Streptomyces.[1] Recent research has brought to light its potent nematicidal properties, demonstrating considerable efficacy against a range of plant-parasitic and free-living nematodes.[1] The compound's distinct mode of action, which appears to diverge from that of conventional nematicides, offers a promising frontier for the development of novel nematode control strategies, especially in light of escalating pesticide resistance.[1] This guide provides a comprehensive overview of the current research on Neoaureothin, including quantitative efficacy data and detailed laboratory protocols for its investigation.

Quantitative Data Summary

The nematicidal activity of Neoaureothin and its analogs has been quantified against several nematode species. The tables below summarize the key findings from published research, providing a comparative look at its efficacy.

Table 1: Nematicidal Activity of Neoaureothin (Spectinabilin) against Caenorhabditis elegans and Meloidogyane incognita [1]

| Nematode Species | Life Stage | Exposure Time | IC50 (µg/mL) | Mortality Rate at Specific Concentrations |

| C. elegans | L1 larvae | 24 hours | 2.948 | >90% at 5 µg/mL; 100% at 10 µg/mL |

| M. incognita | J2 larvae | 72 hours | Not Reported | ~40% at 100 µg/mL |

Table 2: Nematicidal Activity of Aureothin and Alloaureothin against Bursaphelenchus xylophilus [1]

| Compound | Life Stage | Exposure Time | LC50 (µg/mL) |

| Aureothin | J2 larvae | 24 hours | 1.08 |

| Alloaureothin | J2 larvae | 24 hours | 0.82 |

| Aureothin | J3 larvae | 24 hours | 1.12 |

| Alloaureothin | J3 larvae | 24 hours | 0.94 |

| Aureothin | J4 larvae/Adult | 24 hours | 1.25 |

| Alloaureothin | J4 larvae/Adult | 24 hours | 1.13 |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying Neoaureothin's nematicidal activity is the subject of ongoing investigation. However, studies involving C. elegans mutants resistant to other common nematicides suggest that Neoaureothin likely engages a novel biological target.[1] A distinct characteristic of its action is the induction of "vacuolar death" in nematodes, a phenotype that contrasts with the paralytic effects induced by many neurotoxic nematicides.[1] Current evidence indicates a mechanism that is independent of the targets of organophosphates, carbamates, and avermectins.[1] Further research is necessary to fully elucidate the specific protein targets and signaling pathways modulated by Neoaureothin.[1]

Experimental Protocols

The following are detailed protocols for assessing the nematicidal activity of Neoaureothin, adapted from published studies.[1]

Protocol 1: In Vitro Mortality Bioassay

This protocol is designed to determine the direct lethal effects of Neoaureothin on nematodes.[1]

Materials:

-

Neoaureothin (Spectinabilin)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Sterile water or M9 buffer

-

96-well microtiter plates

-

Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)

-

Microscope

Procedure:

-

Preparation of Neoaureothin Stock Solution: Dissolve Neoaureothin in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

-

Preparation of Test Solutions: Prepare serial dilutions of the Neoaureothin stock solution in sterile water or M9 buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.[1]

-

Nematode Suspension: Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.[1]

-

Assay Setup:

-

Add 50 µL of the nematode suspension to each well of a 96-well plate.[1]

-

Add 50 µL of the corresponding Neoaureothin test solution to each well to achieve the final desired concentration.[1]

-

Include a negative control (sterile water/buffer + DMSO) and a positive control (a known nematicide like Abamectin).[1]

-

-

Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.[1]

-

Mortality Assessment: At each time point, count the number of dead nematodes in each well under a microscope.[1]

Protocol 2: Egg Hatching Bioassay

This protocol is used to evaluate the effect of Neoaureothin on nematode egg hatching.

Materials:

-

Neoaureothin (Spectinabilin)

-

DMSO

-

Sterile water or M9 buffer

-

96-well microtiter plates

-

Synchronized nematode eggs

-

Microscope

Procedure:

-

Preparation of Test Solutions: Prepare serial dilutions of Neoaureothin in sterile water or M9 buffer from a DMSO stock, ensuring the final DMSO concentration is non-toxic.

-

Egg Collection: Collect nematode eggs from gravid adults using a bleach synchronization method.[1]

-

Assay Setup:

-

Incubation: Incubate the plates at the optimal hatching temperature for the nematode species.[1]

-

Hatching Assessment: After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.[1]

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control.[1]

Neoaureothin (spectinabilin) is a promising natural compound with significant nematicidal properties.[1] Its apparent novel mode of action makes it a valuable candidate for the development of new nematicides, potentially circumventing existing resistance issues.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of Neoaureothin for nematode control. Further investigation into its precise molecular targets and signaling pathways will be crucial for its development and application in agriculture and veterinary medicine.

References

Elucidating the Molecular Architecture of Neoaureothin: A Technical Guide

Introduction